Cas no 53439-91-1 (L-Phenylacetyl Carbinol)

L-Phenylacetyl Carbinol is a potent aroma compound with diverse applications in the fragrance and flavor industries. It is known for its distinct floral and fruity aroma profile, offering a wide range of olfactory possibilities. Its stability and ease of use make it a preferred choice for formulating high-quality perfumes and food additives.
L-Phenylacetyl Carbinol structure
L-Phenylacetyl Carbinol structure
商品名:L-Phenylacetyl Carbinol
CAS番号:53439-91-1
MF:C9H10O2
メガワット:150.17400
CID:938519
PubChem ID:9815225

L-Phenylacetyl Carbinol 化学的及び物理的性質

名前と識別子

    • L-Phenylacetyl Carbinol
    • (S)-phenylacetylcarbinol
    • L-Phenylacetyl Carbi
    • (1S)-1-hydroxy-1-phenylpropan-2-one
    • (S)-(+)-1-hydroxy-1-phenyl-2-propanone
    • (S)-(+)-1-hydroxy-1-phenylpropan-2-one
    • (S)-1-hydroxy-1-phenyl-2-propanone
    • (S)-1-hydroxy-1-phenylpropane-2-one
    • (S)-PAC
    • 1S-FP
    • (1S)-1-Hydroxy-1-phenyl-2-propanone
    • CHEBI:149670
    • rel-(1R)-1-hydroxy-1-phenylpropan-2-one
    • (S)-(+)-phenylacetylcarbinol
    • (S)-Phenylacetyl Carbinol
    • Q27261522
    • l-phenylacetylcarbinol
    • UNII-57T7N5C73Q
    • SCHEMBL9221845
    • (S)-1-Hydroxy-1-phenylpropan-2-one
    • EN300-1272246
    • (S)-1-Hydroxy-1-phenylpropanone
    • 2-Propanone, 1-hydroxy-1-phenyl-, (1S)-
    • EN300-6735034
    • 53439-91-1
    • Phenylacetyl carbinol, (+)-
    • CS-0232438
    • (1S)-phenylacetylcarbinol
    • AKOS027324276
    • 57T7N5C73Q
    • (+)-Phenylacetyl Carbinol
    • (+)-phenylacetylcarbinol
    • インチ: InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m1/s1
    • InChIKey: ZBFFNPODXBJBPW-SECBINFHSA-N
    • ほほえんだ: CC(=O)C(C1=CC=CC=C1)O

計算された属性

  • せいみつぶんしりょう: 150.06800
  • どういたいしつりょう: 150.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • PSA: 37.30000
  • LogP: 1.30900

L-Phenylacetyl Carbinol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6735034-1.0g
rel-(1R)-1-hydroxy-1-phenylpropan-2-one
53439-91-1
1.0g
$2050.0 2023-07-10
Enamine
EN300-6735034-5.0g
rel-(1R)-1-hydroxy-1-phenylpropan-2-one
53439-91-1
5.0g
$5949.0 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-211710-10 mg
L-Phenylacetyl Carbinol,
53439-91-1 ≥70%
10mg
¥2,708.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-211710-10mg
L-Phenylacetyl Carbinol,
53439-91-1 ≥70%
10mg
¥2708.00 2023-09-05
Enamine
EN300-1272246-10000mg
(1S)-1-hydroxy-1-phenylpropan-2-one
53439-91-1 92.0%
10000mg
$8819.0 2023-10-02
Enamine
EN300-1272246-5.0g
(1S)-1-hydroxy-1-phenylpropan-2-one
53439-91-1 92%
5.0g
$5949.0 2023-07-10
Enamine
EN300-1272246-1.0g
(1S)-1-hydroxy-1-phenylpropan-2-one
53439-91-1 92%
1.0g
$2050.0 2023-07-10
A2B Chem LLC
AG23967-500mg
(S)-1-Hydroxy-1-phenylpropan-2-one
53439-91-1 92%
500mg
$1719.00 2023-12-30
Enamine
EN300-1272246-1000mg
(1S)-1-hydroxy-1-phenylpropan-2-one
53439-91-1 92.0%
1000mg
$2050.0 2023-10-02
Aaron
AR00DEAZ-100mg
L-Phenylacetyl Carbinol
53439-91-1 92%
100mg
$1004.00 2023-12-15

L-Phenylacetyl Carbinol 関連文献

L-Phenylacetyl Carbinolに関する追加情報

Introduction to L-Phenylacetyl Carbinol (CAS No. 53439-91-1)

L-Phenylacetyl Carbinol, chemically designated as (R)-2-phenyl-3-hydroxybutan-1-one, is a significant compound in the field of pharmaceutical and biochemical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 53439-91-1, has garnered considerable attention due to its versatile applications and potential in various biochemical pathways. The molecular structure of L-Phenylacetyl Carbinol features a chiral center, making it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.

The compound's structure consists of a phenyl group attached to an acetyl carbonyl moiety, with a hydroxyl group on the adjacent carbon. This configuration allows for diverse chemical modifications, making it a crucial building block in organic synthesis. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the realm of central nervous system (CNS) drugs. The chiral nature of L-Phenylacetyl Carbinol makes it an attractive candidate for stereoselective synthesis, which is pivotal in pharmaceutical development to ensure efficacy and minimize side effects.

In the context of modern drug discovery, L-Phenylacetyl Carbinol has been explored for its potential in modulating neurotransmitter pathways. Research indicates that derivatives of this compound may exhibit properties that are beneficial in treating neurological disorders such as depression and anxiety. The hydroxyl group in its structure provides a site for further functionalization, enabling the creation of complex molecules with targeted biological activities. This flexibility has spurred interest among synthetic chemists and pharmacologists who are seeking innovative ways to design next-generation therapeutics.

Moreover, the compound's significance extends beyond pharmaceutical applications. It has been investigated for its role in biochemical pathways related to lipid metabolism and inflammation. Studies have suggested that L-Phenylacetyl Carbinol derivatives may interact with key enzymes involved in these processes, potentially offering insights into new therapeutic strategies for metabolic disorders. The ability to fine-tune its molecular structure allows researchers to tailor its properties for specific biological targets, enhancing its utility in drug development.

The synthesis of L-Phenylacetyl Carbinol typically involves multi-step organic reactions, often starting from readily available precursors such as phenylacetic acid or phenylglycine derivatives. Advanced synthetic methodologies, including asymmetric hydrogenation and enzymatic resolutions, have been employed to achieve high enantiomeric purity. These techniques are essential for producing the (R)-enantiomer, which is particularly relevant for pharmacological applications due to its specific biological activity.

Recent advancements in computational chemistry have further accelerated the discovery process involving L-Phenylacetyl Carbinol. Molecular modeling and virtual screening techniques enable researchers to predict the binding affinity and metabolic stability of potential drug candidates derived from this compound. Such computational approaches complement traditional experimental methods, providing a more efficient pipeline for drug discovery. The integration of these technologies has significantly reduced the time and cost associated with developing novel therapeutics.

The safety profile of L-Phenylacetyl Carbinol is another critical aspect that has been thoroughly evaluated. Preclinical studies have demonstrated its acceptable toxicity profile at relevant doses, making it a promising candidate for further clinical development. However, as with any pharmacological agent, comprehensive toxicological assessments are necessary before it can be translated into clinical use. These studies often involve evaluating parameters such as acute toxicity, chronic exposure effects, and potential interactions with other drugs.

In conclusion, L-Phenylacetyl Carbinol (CAS No. 53439-91-1) represents a fascinating compound with broad applications in pharmaceutical research and biochemical studies. Its chiral structure and versatile reactivity make it an invaluable intermediate for synthesizing complex molecules with potential therapeutic benefits. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in the development of innovative treatments for various diseases. As scientific understanding progresses, L-Phenylacetyl Carbinol is likely to play an even more significant role in advancing medical science.

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